Methyl 2-formyl-6-(trifluoromethyl)nicotinate is a chemical compound notable for its unique structure and potential applications in various fields, including organic synthesis and medicinal chemistry. It features a trifluoromethyl group, which enhances its lipophilicity and stability, alongside a formyl group that allows for further functionalization.
This compound can be synthesized through multiple methods, primarily involving the reaction of 2-chloro-6-(trifluoromethyl)nicotinic acid with methanol in the presence of a base like sodium hydroxide, followed by formylation using formic acid or formamide under acidic conditions.
Methyl 2-formyl-6-(trifluoromethyl)nicotinate belongs to the class of nicotinates, which are esters derived from nicotinic acid. Its molecular formula is , and it has a molecular weight of 233.18 g/mol.
The synthesis of methyl 2-formyl-6-(trifluoromethyl)nicotinate typically involves two main steps:
Methyl 2-formyl-6-(trifluoromethyl)nicotinate has a complex molecular structure characterized by:
The compound's structural representation is given by its InChI key: XQTSZAYJWFZNOX-UHFFFAOYSA-N
, and its canonical SMILES notation is COC(=O)C1=C(C(=C(C=N1)C(=O)OC)C(F)(F)F)N=O
.
Methyl 2-formyl-6-(trifluoromethyl)nicotinate can undergo several types of chemical reactions:
Common reagents include:
The mechanism of action for methyl 2-formyl-6-(trifluoromethyl)nicotinate involves its interaction with biological targets:
Methyl 2-formyl-6-(trifluoromethyl)nicotinate is characterized by:
Key chemical properties include:
Methyl 2-formyl-6-(trifluoromethyl)nicotinate has several scientific uses:
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: